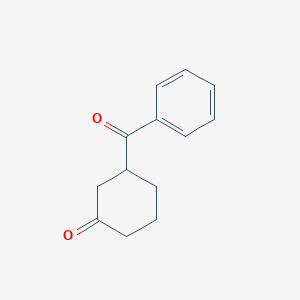

3-Benzoylcyclohexanone

Description

Significance of β-Diketones in Synthetic Chemistry

β-Diketones, also known as 1,3-diketones, represent a highly important class of compounds in the field of organic synthesis. ijpras.com Their value stems from a unique structural feature: two carbonyl groups separated by a single methylene (B1212753) carbon. This arrangement facilitates a crucial chemical property known as keto-enol tautomerism, where the compound exists as an equilibrium mixture of the diketo form and an enol form. icm.edu.plmdpi.com In the case of β-diketones, this equilibrium is often significantly shifted towards the enol form, which is stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond, creating a conjugated system. icm.edu.pl

This inherent structural flexibility and reactivity make β-diketones exceptionally versatile building blocks for a wide array of chemical transformations. They are extensively used as precursors for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are core structures in many pharmaceutically active molecules. ijpras.comicm.edu.pl The reactivity of the dicarbonyl system allows for condensations with amines and other nucleophiles to construct these complex ring systems. icm.edu.pl

Furthermore, β-diketones are fundamental intermediates for creating carbon-carbon bonds. mdpi.com The acidic nature of the central methylene proton allows for easy deprotonation to form a stable enolate ion, a potent nucleophile that can react with various electrophiles. This reactivity is harnessed in numerous classical reactions, including the Claisen condensation, which is a traditional method for their synthesis. wikipedia.orgorganic-chemistry.org Modern synthetic strategies continue to evolve, with methods like the acylation of ketone enolates providing efficient pathways to β-diketones. organic-chemistry.org

Beyond their role in constructing organic frameworks, the enol form of β-diketones makes them invaluable chelating ligands. ijpras.com They can form stable complexes with a wide range of metal ions, including transition metals and lanthanides. ijpras.comicm.edu.pl These metal complexes have found widespread applications in catalysis, polymer technology, and materials science, for instance, as catalysts for oxidation and polymerization reactions or as luminescent materials. icm.edu.plnih.gov

Research Context of 3-Benzoylcyclohexanone within Diketone Chemistry

Within the broad class of β-diketones, this compound stands out as a compound of significant research interest, primarily due to its role as a key precursor in pharmaceutical synthesis. tandfonline.comum.edu.mt It is a cyclic β-diketone whose structure is a critical building block for manufacturing certain 2-arylpropanoic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.comum.edu.mt

The most prominent research context for this compound is its application as a key intermediate in the synthesis of Ketoprofen. tandfonline.comum.edu.mttandfonline.com Ketoprofen is an NSAID characterized by a benzoyl group in the meta position of the arylpropanoic acid core. tandfonline.com The synthesis of such meta-disubstituted aromatic compounds presents a considerable challenge in synthetic organic chemistry. tandfonline.com Therefore, developing efficient and practical routes to intermediates like this compound, which already contains the required substitution pattern, is a subject of intensive investigation. um.edu.mttandfonline.com

Structure

3D Structure

Properties

CAS No. |

58753-28-9 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-benzoylcyclohexan-1-one |

InChI |

InChI=1S/C13H14O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |

InChI Key |

VDPUGNNVBTUOEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=O)C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzoylcyclohexanone

Historical and Early Preparative Routes

Initial syntheses of 3-Benzoylcyclohexanone were characterized by multi-step processes, some of which were considered tedious. These foundational methods, however, paved the way for the development of more refined synthetic strategies.

An early and notable, though described as tedious, method for the preparation of this compound involved the reaction of cyclohexenone with α-morpholinobenzyl cyanide. um.edu.mt This approach, while foundational, highlighted the need for more efficient and less complex synthetic routes.

A significant advancement in the synthesis of this compound was the development of a multistep route commencing from anisole (B1667542). um.edu.mttandfonline.com This pathway involves the creation of a key silylated intermediate, which then undergoes further transformations to yield the target compound. tandfonline.comresearchgate.net

The synthesis begins with the disilylation of anisole. tandfonline.comresearchgate.net This reaction, utilizing trimethylchlorosilane and lithium in tetrahydrofuran (B95107) (THF), introduces two trimethylsilyl (B98337) groups at the 2 and 5 positions relative to the methoxy (B1213986) group on the anisole ring. tandfonline.comresearchgate.net Subsequent hydrolysis of the resulting disilylated anisole affords 5-trimethylsilyl-3-cyclohexenone, a crucial precursor for the next stage of the synthesis. tandfonline.comtandfonline.comresearchgate.net

With the 5-trimethylsilyl-3-cyclohexenone intermediate in hand, the next step involves a regiospecific Friedel-Crafts acylation. tandfonline.com The reaction is carried out with benzoyl chloride and aluminum chloride in methylene (B1212753) chloride, leading to the electrophilic substitution of the trimethylsilyl group to form 5-benzoyl-3-cyclohexenone. tandfonline.comresearchgate.net This reaction selectively introduces the benzoyl group at the desired position. The final step is the hydrogenation of the resulting unsaturated ketone to yield this compound. tandfonline.comtandfonline.com

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

| Disilylation | Anisole, Me3SiCl, Li, THF, 0-5°C, 12h | 2,5-bis(trimethylsilyl)anisole | tandfonline.com |

| Hydrolysis | H2O+/acetone, r.t. | 5-Trimethylsilyl-3-cyclohexenone | tandfonline.com |

| Benzoylation | PhCOCl, AlCl3, CH2Cl2, -20°C to 40°C | 5-Benzoyl-3-cyclohexenone | tandfonline.com |

| Hydrogenation | H2, Pd/C | This compound | tandfonline.com |

Multistep Synthesis via 5-Trimethylsilyl-3-cyclohexenone

Contemporary and Efficient Synthetic Strategies

In the quest for more direct and higher-yielding methods, contemporary research has focused on developing shorter and more convenient preparations of this compound.

A notably efficient and very short preparation of this compound utilizes the readily available starting material, phenylnitromethane. um.edu.mttandfonline.com This modern approach provides a more convenient alternative to the earlier, more complex synthetic routes, highlighting the ongoing efforts to streamline the synthesis of this important chemical intermediate. um.edu.mt

Stork Enamine Acylation for Benzoylation of Cyclohexanone (B45756)

The initial step is the reaction of cyclohexanone with a secondary amine, typically pyrrolidine, to form the enamine intermediate, N-(1-cyclohexenyl)pyrrolidine. mdpi.comuni-hannover.de This reaction is a condensation reaction where water is removed, often with the aid of a Dean-Stark apparatus and an acid catalyst like p-toluenesulphonic acid (p-TsOH) in a solvent such as toluene. mdpi.com The resulting enamine, 1-(1-cyclohexen-1-yl)pyrrolidine, is a stable, isolable compound. researchgate.net The nitrogen atom's lone pair of electrons delocalizes into the double bond, increasing the electron density and nucleophilicity of the α-carbon. rsc.orglibretexts.org

Table 1: Synthesis of N-(1-cyclohexenyl)pyrrolidine

| Reactants | Catalyst | Solvent | Conditions | Product |

|---|

Once the enamine is formed, it serves as the nucleophile to attack an acylating agent. For the synthesis of this compound, benzoic anhydride (B1165640) is an effective electrophile. mdpi.com The nucleophilic α-carbon of the enamine attacks one of the carbonyl carbons of benzoic anhydride. This addition is followed by the elimination of a benzoate (B1203000) leaving group, forming an iminium salt. mdpi.comrsc.org This intermediate is then hydrolyzed, typically by refluxing with water, to yield the final 1,3-dicarbonyl product, 2-benzoylcyclohexanone (B1331447), which exists in tautomeric equilibrium with this compound. mdpi.commdpi.com The entire process from the enamine can be carried out at room temperature over 24 hours, followed by hydrolysis. mdpi.com Some procedures perform the acylation and hydrolysis in a one-pot sequence without isolating the enamine intermediate. researchgate.net

Table 2: Stork Enamine Benzoylation of Cyclohexanone

| Intermediate | Reagent | Conditions | Final Product |

|---|---|---|---|

| N-(1-cyclohexenyl)pyrrolidine | Benzoic Anhydride | 1. Room Temperature, 24 h2. H₂O, Reflux, 0.5 h | 2-Benzoylcyclohexanone mdpi.com |

Tandem Photocatalyzed Annulation Approaches

Recent advancements in photoredox catalysis have opened new avenues for constructing cyclic ketones under mild conditions, offering alternatives to traditional methods. acs.orgnih.govresearchgate.net These strategies often involve radical intermediates and can achieve multiple bond formations in a single operation.

A novel approach for the synthesis of substituted cycloalkanones has been developed, described as a formal [5+1] cycloaddition. researchgate.netnih.govnih.gov This tandem process combines N-heterocyclic carbene (NHC) catalysis and organophotoredox catalysis. nih.gov The reaction constructs two adjacent C-C bonds in one pot. The mechanism begins with the single-electron reduction of an acyl azolium intermediate (the '1-carbon' component), which then couples with a radical derived from a five-carbon chain precursor. This forms a linear ketone intermediate. nih.gov Subsequent photocatalyzed cyclization of this intermediate leads to the final cycloalkanone product. This method avoids the use of strong bases or costly metals and proceeds under mild conditions, typically using an organic photocatalyst like 3DPAFIPN and irradiation with visible light. nih.gov

A key feature of the tandem photocatalytic annulation is a novel method for the α-functionalization of ketones. researchgate.netnih.gov The process involves the single-electron oxidation of a benzylic ketone's enol or enolate form to generate an α-benzylic radical. nih.gov This radical then undergoes an intramolecular cyclization. This strategy is particularly powerful as it tolerates a range of substituents, including electron-withdrawing groups on the benzyl (B1604629) moiety, which can be challenging for other benzylic oxidation methods. nih.gov The oxidation is achieved at lower potentials because it proceeds through the more easily oxidized enol intermediate rather than direct oxidation of the arene ring. nih.gov Control experiments have confirmed that this cyclization step is indeed photocatalytic, as no reaction occurs without the photocatalyst, light, and a base. nih.gov

Table 3: Key Features of Photocatalyzed Cyclohexanone Synthesis

| Feature | Description | Catalyst System | Conditions |

|---|---|---|---|

| Formal [5+1] Cycloaddition | Convergent synthesis of cycloalkanones from a 5-carbon and 1-carbon component. nih.gov | N-Heterocyclic Carbene (NHC) & Organophotocatalyst (e.g., 3DPAFIPN) | Visible Light Irradiation, Base nih.gov |

Comparative Analysis of Synthetic Pathways

Both the Stork enamine acylation and tandem photocatalyzed annulation represent effective but mechanistically distinct strategies for synthesizing β-diketones like this compound.

The Stork enamine acylation is a classic, well-understood method. Its primary advantage is its reliability and the use of readily available starting materials. The formation of the enamine is a robust reaction, and the intermediate is often stable enough to be isolated. mdpi.comresearchgate.net However, the initial enamine formation often requires stoichiometric amounts of a secondary amine and acid catalyst, along with azeotropic removal of water, which can be energy-intensive. mdpi.com The subsequent hydrolysis step also requires heating. mdpi.com While effective, the use of acidic or basic conditions might not be suitable for substrates with sensitive functional groups.

In contrast, the tandem photocatalyzed annulation approach operates under significantly milder conditions, typically at room temperature using visible light. nih.gov A major advantage is that it "eliminates the need for strong bases or expensive metal catalysts". researchgate.netnih.govnih.gov This method's tandem nature, forming multiple C-C bonds in a single pot, increases synthetic efficiency. nih.gov The photocatalytic approach also demonstrates broad substrate scope, including for electron-poor systems where other methods might fail. nih.gov However, this is a newer technology, and the required photocatalysts and N-heterocyclic carbene precursors can be more specialized and costly than the simple reagents used in the Stork acylation. Furthermore, photocatalytic reactions can be sensitive to oxygen and require careful degassing of the reaction mixture. nih.gov

In essence, the choice between these pathways represents a trade-off. The Stork acylation offers a traditional, dependable route with simple reagents, while the photocatalytic method provides a modern, efficient, and milder alternative that can access complex structures quickly, albeit potentially with higher initial catalyst cost. nih.govmdpi.comnih.gov

Efficiency and Selectivity Considerations

The table below outlines key aspects of a selected synthetic step in one of the documented routes to this compound, highlighting the reagents and conditions that influence its outcome.

| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Benzoylation | 5-trimethylsilyl-3-cyclohexenone | 1. Benzoyl chloride, AlCl₃2. H₂, Pd/C | 1. CH₂Cl₂, -20°C to 40°C2. Ethanol, 5h | This compound | - | tandfonline.com |

| Hydrogenation of Intermediate | 5-benzoyl-2-cyclohexenone | H₂, Pd/C | Ethanol, 40°C, 2h | This compound (as part of a mixture) | 80% (for recrystallized isomer) | tandfonline.com |

| Photochemical Addition | - | Benzophenone (B1666685) | Irradiation (hu) | This compound | 69% | iastate.edu |

Modern catalytic methods, such as palladium-catalyzed dehydrogenation of cyclohexanone derivatives, emphasize the importance of catalyst and ligand choice in achieving high selectivity and yields. nih.gov While not a direct synthesis of this compound, these studies show that reactions on the cyclohexanone ring can be finely controlled to favor specific products, a principle that is central to optimizing the synthesis of complex molecules. nih.gov

Strategic Advantages for Complex Molecule Assembly

This compound is a valuable building block in organic synthesis, primarily due to its bifunctional nature, possessing both a ketone within a cyclic system and an external benzoyl group. This structure allows for a wide range of subsequent chemical modifications, making it a strategic precursor for more complex molecular architectures.

The most prominent strategic application of this compound is its role as a key intermediate in the synthesis of Ketoprofen. tandfonline.comtandfonline.comum.edu.mt Ketoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID), and its synthesis has been the subject of considerable research. um.edu.mt The structure of this compound provides the core framework necessary for constructing the final drug molecule. For instance, a synthetic sequence reported in the literature involves a Wittig-Horner reaction on the cyclohexanone carbonyl, followed by saponification and aromatization of the cyclohexanone ring to yield the m-benzoyl-substituted arylpropanoic acid structure of Ketoprofen. tandfonline.com

The utility of the cyclohexanone motif extends beyond this specific application. The cyclohexanone ring is a prevalent scaffold in numerous bioactive compounds and materials. nih.govresearchgate.net Synthetic strategies that provide efficient access to functionalized cyclohexanones like this compound are therefore of high value. The ketone functionality can be manipulated through reactions such as reductions, alkylations, and condensations, while the benzoyl group can also be a site for further transformations or can influence the reactivity of the rest of the molecule. smolecule.com The development of catalytic enantioselective methods for reactions on cyclohexanone derivatives further broadens the strategic potential, allowing for the synthesis of specific chiral molecules. princeton.edu

Elucidation of Reaction Mechanisms Involving 3 Benzoylcyclohexanone

Mechanisms of Formation of 3-Benzoylcyclohexanone

The synthesis of β-dicarbonyl compounds such as this compound can be achieved through several strategic approaches that form a carbon-carbon bond adjacent to a carbonyl group. Key among these are methods utilizing the nucleophilic character of enolates and conjugate addition strategies.

Enolate chemistry provides a powerful and fundamental route to α-functionalized carbonyl compounds. The formation of this compound, a β-diketone, can be envisioned through the acylation of a pre-formed cyclohexanone (B45756) enolate.

The general mechanism involves two principal steps:

Enolate Formation : A strong base is required to deprotonate the α-carbon of cyclohexanone. A hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible formation of the lithium enolate. This prevents self-condensation of the ketone and other side reactions. The choice between the kinetic and thermodynamic enolate is crucial for unsymmetrical ketones, but for cyclohexanone, both α-positions are equivalent.

Nucleophilic Acylation : The resulting enolate is a potent nucleophile. It can attack an acylating agent, such as benzoyl chloride. The enolate's nucleophilic carbon attacks the electrophilic carbonyl carbon of benzoyl chloride, displacing the chloride leaving group and forming the new carbon-carbon bond, yielding the target this compound (after workup).

This sequence is a variation of the Claisen condensation, which is a cornerstone of β-dicarbonyl synthesis. wiley.comuomustansiriyah.edu.iq The acidity of the methylene (B1212753) group between the two carbonyls in the final product (pKa ≈ 10-11) is significantly higher than that of the starting ketone (pKa ≈ 20), meaning the product is deprotonated under the reaction conditions and must be re-protonated during aqueous workup. vanderbilt.edu

Conjugate addition, or Michael addition, offers an alternative pathway by forming the bond at the β-position of an α,β-unsaturated carbonyl system. wiley.comresearchgate.net For the synthesis of this compound, this involves the addition of a benzoyl nucleophile equivalent to cyclohexenone.

A specific and notable method is the benzophenone-mediated photochemical conjugate addition of benzaldehyde (B42025) to cyclohexenone. In a classic study, this reaction was shown to produce this compound in a 69% yield. iastate.edu The mechanism proceeds via a radical pathway:

Benzophenone (B1666685), acting as a photosensitizer, is excited by UV light.

The excited benzophenone abstracts a hydrogen atom from benzaldehyde, generating a benzoyl radical.

This benzoyl radical then adds to the β-carbon of cyclohexenone in a conjugate fashion, producing a stabilized α-carbonyl radical intermediate.

This intermediate then abstracts a hydrogen atom from a donor molecule (e.g., another molecule of benzaldehyde or the solvent) to yield the final product, this compound.

This photochemical approach highlights a non-enolate-based strategy for constructing the this compound framework under mild conditions. iastate.edunih.gov

Photochemical Transformations

Ketones containing γ-hydrogens, like this compound, are known to undergo characteristic photochemical reactions upon UV irradiation, primarily the Norrish Type II reaction. wikipedia.orgchem-station.com This process involves intramolecular hydrogen abstraction and leads to competing pathways of elimination (cleavage) and cyclization (the Norrish-Yang reaction). wikipedia.orgnih.gov

The Norrish Type II reaction begins with the photoexcitation of the benzoyl carbonyl group to an excited triplet state. researchgate.net This excited state then abstracts a γ-hydrogen atom from the cyclohexanone ring. For this compound, this abstraction generates a 1,4-biradical intermediate. oup.com This biradical is not a final product but a key decision-making intermediate that can undergo one of two competing secondary reactions:

Photoelimination (Cleavage) : The biradical can undergo β-scission, which involves the cleavage of the Cα-Cβ bond. This pathway results in the formation of an enol and an alkene. For this compound, this would lead to the formation of an enol of a 1,3-diketone and ethylene, though specific studies on the 3-substituted isomer are less common than for the 2-substituted isomer. Research on the related 2-benzoylcyclohexanone (B1331447) shows it undergoes exclusive Type II cleavage to yield 1-phenyl-6-heptene-1,3-dione. oup.com

Photocyclization (Norrish-Yang Reaction) : Alternatively, the two radical centers of the 1,4-biradical can combine to form a new carbon-carbon bond. This results in the formation of a cyclobutanol (B46151) derivative. youtube.com

The 1,4-biradical is the central intermediate governing the outcome of Norrish Type II reactions. chem-station.comoup.comresearchgate.net Its formation is initiated by the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen. The subsequent fate of this biradical dictates the product distribution.

The behavior of the biradical is highly dependent on its conformation and lifetime. oup.comresearchgate.net For cyclization to occur, the radical-bearing carbons must be able to approach each other within a suitable distance and orientation for bond formation. If the conformation is unfavorable for cyclization, or if bond rotation to a suitable conformation is slow compared to the rate of cleavage, then the elimination pathway will dominate. The flexibility of the cyclohexanone ring plays a significant role in the ability of the 1,4-biradical to adopt the necessary geometry for either cyclization or cleavage. oup.com

Substituents on the ketone can dramatically alter the course of the photoreaction by influencing the properties and behavior of the 1,4-biradical intermediate. The effect is starkly demonstrated in studies comparing 2-benzoylcyclohexanone with its α-substituted derivatives. oup.comoup.com

Unsubstituted Case : Irradiation of 2-benzoylcyclohexanone results in an exclusive Type II elimination reaction. researchgate.netoup.com

Substituted Case : In remarkable contrast, introducing a methyl group at the α-position (2-benzoyl-2-methylcyclohexanone) completely shifts the reaction pathway. Upon irradiation, it undergoes exclusive Type II cyclization, followed by a ring-opening of the resulting cyclobutanol to yield 4-benzoyl-2-methylcyclohexanone. researchgate.net

This dramatic change is attributed to steric effects in the transition state leading to elimination. The α-methyl group introduces unfavorable nonbonding interactions that disfavor the planar geometry required for the elimination pathway, thereby making the cyclization pathway the dominant route. oup.com This illustrates how a single substituent can act as a switch, completely redirecting the photochemical outcome from cleavage to cyclization.

| Compound | Substituent at C2 | Primary Photochemical Pathway | Major Product(s) |

| 2-Benzoylcyclohexanone | H | Type II Elimination | 1-Phenyl-6-heptene-1,3-dione oup.com |

| 2-Benzoyl-2-methylcyclohexanone | CH₃ | Type II Cyclization | 4-Benzoyl-2-methylcyclohexanone researchgate.net |

Nucleophilic Addition and Condensation Reactions

This compound, possessing two distinct carbonyl groups and acidic α-hydrogens, is a versatile substrate for various nucleophilic addition and condensation reactions. The reactivity of the ketone within the cyclohexanone ring and the benzoyl group's carbonyl allows for selective chemical transformations. These reactions are fundamental in organic synthesis for creating carbon-carbon bonds and constructing more complex molecular architectures. A prominent example of such reactivity is the aldol (B89426) condensation, which leverages the enolate chemistry of the cyclohexanone moiety.

The reaction of this compound with aryl aldehydes proceeds via a crossed aldol condensation, specifically a Claisen-Schmidt condensation. libretexts.orglumenlearning.com This type of reaction involves the condensation of a ketone with an aromatic aldehyde that lacks α-hydrogens, preventing it from self-condensing. libretexts.orglumenlearning.com In this case, this compound provides the enolizable ketone, which, in the presence of a base, forms an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aryl aldehyde. wikipedia.orgmasterorganicchemistry.com

The general mechanism, typically base-catalyzed, involves several key steps:

Enolate Formation : A base, commonly hydroxide (B78521), abstracts an acidic α-hydrogen from the cyclohexanone ring of this compound to form a resonance-stabilized enolate. libretexts.orglibretexts.org

Nucleophilic Attack : The enolate attacks the carbonyl carbon of the aryl aldehyde, forming a β-hydroxy ketone intermediate, often referred to as an aldol addition product. wikipedia.orgmasterorganicchemistry.comyoutube.com

Dehydration : This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, especially with heating, to yield a highly conjugated α,β-unsaturated ketone. libretexts.orglibretexts.org The stability of the resulting conjugated system is a significant driving force for the condensation. libretexts.orgyoutube.com

This reaction leads to the formation of 2-arylidene-3-benzoylcyclohexanone derivatives. The Claisen-Schmidt condensation is particularly valuable as it can be controlled to produce the crossed-aldol product in high yield, as the aldehyde cannot self-condense and the ketone's enolate preferentially attacks the more reactive aldehyde. libretexts.orglumenlearning.com Research on the synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones, which involves a similar principle, has demonstrated the efficiency of various catalysts and solvent-free conditions to achieve excellent yields. scirp.org For instance, sulfonic acid anchored on silica (B1680970) gel has been shown to be an efficient and reusable heterogeneous catalyst for this transformation. scirp.org

| Reactants | Catalyst/Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| Cycloalkanone, Aryl aldehyde | Sodium Hydroxide (NaOH), Solvent-free | α,α'-Bis(benzylidene)cycloalkanone | Quantitative yields have been reported in the absence of a solvent. | lumenlearning.com |

| Cycloalkanone, Substituted Benzaldehydes | Covalently anchored sulfonic acid on silica gel (SiO2-R-SO3H), Solvent-free | α,α'-Bis(substituted-benzylidene)cycloalkanones | Methodology offers excellent yields, simple procedure, short reaction times, and catalyst reusability. | scirp.org |

| Acetophenone, Benzaldehyde | Base-catalyzed in D2O vs. H2O | Chalcone | The rate-limiting step is the final elimination of the hydroxide ion to form the C=C double bond. | escholarship.org |

The synthesis of functionalized cycloalkanones, including structures related to this compound, is a significant area of research, with various catalytic mechanisms being developed to achieve high efficiency, regioselectivity, and enantioselectivity. These methods often focus on the strategic formation of carbon-carbon bonds to construct or modify the cyclic ketone core.

One powerful strategy involves the enantioselective α-arylation of cycloalkanones . For example, scandium(III) triflate, in combination with bis(oxazoline) or tris(oxazoline) ligands, has been shown to be a highly effective catalyst for the homologation of cycloalkanones with diazoalkanes. organic-chemistry.orgtypeset.io This method allows for the rapid synthesis of functionalized 2-arylcycloalkanones with excellent yields and high enantioselectivity under mild conditions, producing only dinitrogen as a byproduct. organic-chemistry.org

Organocatalysis offers another versatile approach. For instance, primary amine-thiourea catalysts can be used for the enantioselective synthesis of α,α-disubstituted cycloalkanones. beilstein-journals.org The proposed mechanism involves the condensation of the primary amine group of the catalyst with the ketone to form a chiral enamine intermediate. This enamine then reacts with an electrophile, such as an electron-deficient alkene, with the thiourea (B124793) moiety directing the stereochemical outcome through hydrogen bonding interactions. beilstein-journals.org

Photoredox catalysis has emerged as a mild and powerful tool for the synthesis of substituted cycloalkanones. A tandem carbene and photoredox-catalyzed process has been developed for a formal [5+1] cycloaddition to construct cyclohexanones. nih.govresearchgate.net This method involves two distinct photoredox cycles and facilitates the formation of two new carbon-carbon bonds without the need for strong bases or expensive metals. nih.gov

Furthermore, transition-metal catalysis is instrumental in cycloalkanone synthesis. Chiral chromium(salen) complexes have been successfully employed for the catalytic asymmetric α-alkylation of tributyltin enolates derived from cyclohexanone, providing access to enantioenriched products bearing quaternary carbon centers. princeton.edu

| Catalytic Method | Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Diazoalkane-Carbonyl Homologation | Scandium(III) triflate with bis/tris(oxazoline) ligands | α-Arylation | High efficiency and enantioselectivity; mild conditions; scalable. | organic-chemistry.orgtypeset.io |

| Organocatalysis | Primary amine-thiourea | Enantioselective α-alkylation | Forms a chiral enamine intermediate; complete regiocontrol. | beilstein-journals.org |

| Tandem Photocatalysis | Carbene and Photoredox catalyst | [5+1] Cycloaddition | Mild reaction conditions; avoids strong bases and expensive metals. | nih.govresearchgate.net |

| Transition-Metal Catalysis | Chiral Cr(salen) complex | Asymmetric α-alkylation of tin enolates | Provides access to enantioenriched α-quaternary centers. | princeton.edu |

Derivatization and Synthetic Utility of 3 Benzoylcyclohexanone

3-Benzoylcyclohexanone as a Versatile Synthetic Building Block

This compound is a significant intermediate in organic synthesis, primarily recognized for its role as a key building block in the preparation of various pharmaceuticals and other complex organic molecules. um.edu.mttandfonline.com Its structure, featuring a diketone functionality, provides multiple reactive sites that allow for a diverse range of chemical transformations. This versatility makes it a valuable precursor in the construction of intricate molecular architectures. smolecule.comontosight.ai

The synthetic importance of this compound is underscored by its application in the synthesis of α-arylpropionic acid derivatives, a class of compounds with significant therapeutic interest. um.edu.mt The presence of both a benzoyl group and a cyclohexanone (B45756) ring allows for selective reactions, such as enolate formation, condensation, and cyclization, to build more complex structures. Researchers have developed various synthetic routes to access this compound itself, highlighting its importance as a starting material. um.edu.mttandfonline.com These methods often focus on efficiency and scalability, reflecting its utility in both academic and industrial settings.

Synthesis of Complex Organic Structures

One of the most prominent applications of this compound is its use as a key intermediate in the synthesis of Ketoprofen. um.edu.mttandfonline.com Ketoprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), belongs to the α-arylpropionic acid class. um.edu.mt The synthesis of Ketoprofen from this compound typically involves a sequence of reactions that transform the cyclohexanone ring into the final arylpropionic acid moiety.

A reported synthetic pathway involves a Wittig-Horner reaction with an appropriate phosphonate (B1237965) reagent, followed by saponification and aromatization to yield Ketoprofen. tandfonline.com Several synthetic strategies have been developed to prepare this compound efficiently for this purpose. For instance, a method starting from the disilylation of anisole (B1667542) followed by hydrolysis, regiospecific benzoylation, and hydrogenation has been described. tandfonline.comtandfonline.com Another approach utilizes the nitro-aldol condensation of phenylnitromethane with cyclohexanone. The development of these varied synthetic routes emphasizes the industrial relevance of this compound as a precursor to this widely used pharmaceutical agent. um.edu.mt

Table 1: Synthetic Approaches to this compound for Ketoprofen Synthesis

| Starting Materials | Key Steps | Reference |

| Anisole | Disilylation, Hydrolysis, Benzoylation, Hydrogenation | tandfonline.comtandfonline.com |

| Phenylnitromethane, Cyclohexanone | Nitro-aldol condensation | |

| Cyclohexenone, Benzaldehyde (B42025) | Photochemical benzophenone-mediated addition | iastate.edu |

The structural framework of this compound also lends itself to the construction of more complex polycyclic systems, including bicyclic skeletons found in various natural products. The reactivity of the diketone allows for intramolecular reactions that can lead to the formation of bridged or fused ring systems. For instance, the bicyclo[3.3.1]nonane core, a common motif in a class of natural products known as polycyclic polyprenylated acylphloroglucinols (PPAPs), can be conceptually derived from precursors similar in reactivity to this compound. osti.govresearchgate.net

While direct examples of using this compound for specific natural product syntheses are not extensively detailed in the provided search results, the general strategies for constructing bicyclic systems often rely on intramolecular aldol (B89426) condensations, Michael additions, or radical cyclizations of functionalized cyclohexanone derivatives. osti.govresearchgate.net The principles behind these synthetic transformations are applicable to this compound, highlighting its potential as a starting material for the synthesis of complex natural product scaffolds. The development of tandem catalytic processes, such as those involving photoredox and carbene catalysis, further expands the possibilities for creating substituted cycloalkanones and their subsequent conversion into intricate bicyclic structures. nih.gov

Intermediate Derivatization Methodologies (IDM) in Agrochemical Discovery (Conceptual Relevance)

The Intermediate Derivatization Method (IDM) is a strategic approach used in the discovery of novel agrochemicals. This method focuses on utilizing key chemical intermediates to generate diverse libraries of new compounds for biological screening. acs.orgacs.orgresearchgate.net IDM aims to accelerate the discovery process, reduce costs, and generate patentable structures by starting from readily available and modifiable intermediates. acs.orgnih.gov

Conceptually, a versatile building block like this compound fits well within the framework of IDM. Its multiple reactive sites offer the potential for extensive derivatization to create a wide array of new molecules. By applying various synthetic transformations to the this compound core, a library of derivatives with diverse functionalities could be generated. These derivatives could then be screened for herbicidal, insecticidal, or fungicidal activity. The IDM strategy can be broadly categorized into methods like the Common Intermediate Method (CIM) and the Replacement Method (RM), both of which could conceptually leverage a scaffold like this compound to explore new chemical space in agrochemical research. acs.orgacs.org Although direct application of this compound in a reported IDM program for agrochemicals was not found, its chemical nature makes it a highly suitable candidate for such an approach. For example, derivatives of 2-(substituted benzoyl)-1,3-cyclohexanediones have been investigated for their herbicidal properties. google.com

Formation of Derivative Classes via Condensation and Cyclization Reactions

The chemical reactivity of this compound allows for its conversion into a variety of derivative classes through condensation and cyclization reactions. The presence of two carbonyl groups and adjacent alpha-protons provides multiple avenues for chemical modification.

Condensation reactions with various nucleophiles are a common route to derivatives. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives. Similarly, condensation with o-phenylenediamine (B120857) was attempted to synthesize benzodiazepine (B76468) derivatives, although an unexpected rearrangement led to the formation of 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one. mdpi.com This highlights the complex reactivity and potential for forming diverse heterocyclic systems.

Intramolecular cyclization reactions are also a key feature of this compound chemistry. Photochemical reactions, for instance, can induce intramolecular hydrogen abstraction leading to the formation of cyclobutanol (B46151) intermediates. oup.com The behavior of these intermediates can be controlled by substitution on the cyclohexanone ring. oup.com These types of reactions demonstrate the potential to form novel bicyclic and polycyclic structures from the this compound core. The general reactivity of β-diketones suggests that this compound can be a precursor to various heterocyclic and carbocyclic systems through carefully chosen reaction conditions.

Table 2: Examples of Derivative Classes from this compound

| Reactant | Reaction Type | Resulting Derivative Class | Reference |

| Hydrazines | Condensation/Cyclization | Pyrazoles | (General reactivity) |

| o-Phenylenediamine | Condensation/Rearrangement | Benzimidazoles | mdpi.com |

| Light (photons) | Photochemical Cyclization | Bicyclic Alcohols | oup.comoup.com |

Spectroscopic Characterization Methodologies for Structural and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural analysis of 3-Benzoylcyclohexanone, providing insights into the keto-enol tautomerism that characterizes β-dicarbonyl compounds. The equilibrium between the diketo and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for both species in solution. nih.govasu.edu

Proton NMR (¹H NMR) spectroscopy is instrumental in both identifying the presence of the keto and enol tautomers of this compound and quantifying their relative concentrations. The spectrum of the tautomeric mixture displays characteristic signals for each form.

In the keto form , the methine proton at the C3 position (α to both carbonyl groups) is expected to produce a signal, the chemical shift and multiplicity of which would be influenced by the neighboring protons on the cyclohexanone (B45756) ring. The protons of the cyclohexanone ring would appear as a series of complex multiplets, while the protons of the benzoyl group would resonate in the aromatic region of the spectrum.

The enol form presents a significantly different spectral pattern. The most telling signal is that of the enolic hydroxyl proton, which is involved in a strong intramolecular hydrogen bond. This results in a characteristic downfield chemical shift, often appearing in the range of δ 12-16 ppm. thermofisher.com Concurrently, the signal for the C3 methine proton disappears and is replaced by a signal for a vinyl proton if the enolization occurs towards the benzoyl group, or the C3 carbon becomes part of the C=C double bond. The equilibrium between the two possible enol forms is generally very fast, leading to an averaged set of signals for the enol species. nih.gov

The ratio of the keto to enol forms can be determined by integrating the distinct signals corresponding to each tautomer, for instance, the C3-H signal of the keto form against the enolic OH signal of the enol form. This equilibrium is sensitive to factors such as solvent polarity and temperature. asu.edumissouri.edu

Table 1: Representative ¹H NMR Chemical Shifts for the Tautomers of this compound. Note: These are expected values based on typical ranges for β-dicarbonyl compounds. Actual values may vary.

| Proton | Keto Form (Expected δ, ppm) | Enol Form (Expected δ, ppm) | Multiplicity |

| Cyclohexanone CH₂ | 1.5 - 2.8 | 1.5 - 2.8 | m |

| C3-H (methine) | 3.5 - 4.5 | - | t or dd |

| Aromatic H | 7.4 - 8.0 | 7.4 - 8.0 | m |

| Enolic OH | - | 12.0 - 16.0 | s (broad) |

Carbon-13 NMR spectroscopy provides critical information about the carbon framework of this compound and further confirms the presence of the keto-enol equilibrium.

For the keto tautomer , two distinct carbonyl carbon signals are expected in the downfield region of the spectrum (typically δ 190-210 ppm), corresponding to the benzoyl ketone and the cyclohexanone ketone. The remaining signals would correspond to the methine carbon at C3 and the methylene (B1212753) carbons of the cyclohexanone ring.

In the enol tautomer , the ¹³C NMR spectrum reflects the altered electronic structure. Instead of two ketonic carbonyl signals, one would observe a signal for the remaining carbonyl group and two signals for the sp²-hybridized carbons of the C=C double bond (enolic carbons). nih.gov The signal for the carbon bearing the hydroxyl group (C-OH) would be shifted significantly upfield compared to a carbonyl carbon. rsc.org Due to the rapid interconversion between the two possible enol forms, the signals for the carbons involved in the tautomerism may appear as averaged peaks. nih.gov For instance, the two carbons that alternate between being a carbonyl and an enolic carbon would show a single, averaged resonance.

Table 2: Representative ¹³C NMR Chemical Shifts for the Tautomers of this compound. Note: These are expected values based on the analysis of similar β-dicarbonyl structures. rsc.orgrsc.org

| Carbon | Keto Form (Expected δ, ppm) | Enol Form (Expected δ, ppm) |

| Cyclohexanone C=O | 205 - 215 | - (or averaged) |

| Benzoyl C=O | 195 - 205 | 180 - 190 (conjugated C=O) |

| C3 (methine) | 50 - 65 | 95 - 110 (part of C=C) |

| Enolic C-OH | - | 170 - 185 |

| Cyclohexanone CH₂ | 20 - 50 | 20 - 50 |

| Aromatic C | 125 - 140 | 125 - 140 |

Oxygen-17 (¹⁷O) NMR spectroscopy, despite its challenges due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, is a uniquely sensitive probe for studying keto-enol equilibria. huji.ac.ilnorthwestern.edu The chemical shift of ¹⁷O is highly dependent on the electronic environment of the oxygen atom.

In a β-dicarbonyl system like this compound, the keto and enol forms give rise to distinctly different ¹⁷O signals.

Ketonic oxygens (C=O) resonate at very low fields, typically in the range of δ 500-600 ppm.

Enolic oxygens (C-OH), being single-bonded to carbon, are significantly more shielded and resonate at much higher fields, often between δ 30-100 ppm.

This large difference in chemical shifts allows for the direct observation and study of the equilibrium between the two distinct enol forms, which is often too fast to resolve using ¹H or ¹³C NMR. acs.org In an unsymmetrical β-diketone, the two enol tautomers are non-equivalent. If the interconversion is slow enough on the ¹⁷O NMR timescale, separate signals for the C=O and C-OH groups in each enol tautomer could be resolved, providing direct insight into the position of the enol-enol equilibrium. However, more commonly, a rapid exchange leads to averaged signals whose chemical shifts reflect the relative populations of the contributing tautomers. acs.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "snapshot" of the molecular vibrations and is highly effective for identifying the functional groups present in the tautomers of this compound and analyzing the strong intramolecular hydrogen bond in the enol form.

The IR and Raman spectra of this compound are superpositions of the spectra of the keto and enol tautomers present at equilibrium.

The keto form is characterized by two distinct carbonyl (C=O) stretching frequencies.

The aryl ketone (benzoyl group) C=O stretch is typically observed around 1685 cm⁻¹. bartleby.com

The aliphatic ketone (cyclohexanone) C=O stretch appears at a higher frequency, generally around 1715 cm⁻¹. bartleby.com

Standard C-H stretching vibrations for the aromatic and aliphatic portions are observed in the 2850-3100 cm⁻¹ range. openstax.org

The enol form displays a different set of characteristic bands.

A single, conjugated carbonyl (C=O) stretching band appears at a lower frequency, typically 1600-1640 cm⁻¹, due to conjugation with the C=C double bond and involvement in the hydrogen-bonding network.

A C=C stretching vibration from the enol double bond is expected in the 1540-1580 cm⁻¹ region.

A very broad and intense O-H stretching band is observed over a wide range, often from 2500 to 3200 cm⁻¹, which is a hallmark of a strong intramolecular hydrogen bond. researchgate.net

Table 3: Principal Vibrational Frequencies for the Tautomers of this compound. Note: These are representative frequency ranges. uniroma1.itpressbooks.publibretexts.org

| Vibrational Mode | Keto Form (Expected cm⁻¹) | Enol Form (Expected cm⁻¹) |

| O-H stretch (H-bonded) | - | 2500 - 3200 (broad) |

| C-H stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C=O stretch (cyclohexanone) | ~1715 | - |

| C=O stretch (benzoyl) | ~1685 | ~1620 (conjugated) |

| C=C stretch (enol) | - | ~1580 |

The most significant intermolecular interaction in this compound is the intramolecular hydrogen bond that stabilizes the enol tautomer in a pseudo-six-membered ring. Vibrational spectroscopy is exceptionally sensitive to this interaction.

The formation of the strong C=O···H-O hydrogen bond has two primary effects on the vibrational spectrum:

Effect on the O-H Stretch: The O-H stretching vibration is significantly perturbed. Instead of a sharp band around 3600 cm⁻¹ (typical for a "free" hydroxyl group), the intramolecular hydrogen bond causes the band to shift to a much lower frequency (e.g., 2500-3200 cm⁻¹) and become extremely broad. researchgate.net This broadening is a result of the proton's dynamic motion within the hydrogen bond potential well and coupling with other low-frequency modes. dicp.ac.cn

Effect on the C=O Stretch: The carbonyl group acting as the hydrogen bond acceptor experiences a decrease in its double-bond character. This weakens the C=O bond, resulting in a shift of its stretching frequency to a lower wavenumber (a "red shift") compared to a non-hydrogen-bonded, conjugated ketone. This contributes to the low frequency (~1620 cm⁻¹) observed for the enone system.

The analysis of the position, shape, and intensity of these bands in IR and Raman spectra provides direct evidence for the formation and strength of the intramolecular hydrogen-bonding network that is central to the chemistry of the enol form of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for analyzing compounds like this compound. It allows for the generation of intact molecular ions from a solution, minimizing premature fragmentation. In a typical ESI-MS experiment, this compound (C₁₃H₁₆O, Molecular Weight: 204.27 g/mol ) would be expected to form a protonated molecular ion, [M+H]⁺, at an m/z value of approximately 205.28.

Tandem mass spectrometry (MS/MS) would further involve the isolation of this parent ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure. While specific experimental data is unavailable, a theoretical fragmentation pattern can be predicted based on the known fragmentation rules for ketones, cyclohexanes, and benzoyl groups.

Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of water: A common fragmentation for protonated ketones.

Cleavage of the benzoyl group: This could result in a prominent fragment ion corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105.

Ring cleavage of the cyclohexanone moiety: Alpha-cleavage adjacent to the carbonyl group within the cyclohexanone ring is a characteristic pathway for cyclic ketones, leading to a series of specific radical cations.

The precise fragmentation pattern and the relative abundance of each fragment ion would constitute critical data for the unequivocal identification of the compound.

Table 6.3.1: Predicted ESI-MS/MS Fragmentation Data for this compound No experimental data is available in the searched literature. The following table is a theoretical prediction.

| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| 205.28 | [M+H]⁺ (Protonated Molecular Ion) |

| 105.03 | [C₆H₅CO]⁺ (Benzoyl cation) |

X-ray Diffraction (XRD) Crystallography

To perform XRD analysis, a high-quality single crystal of this compound would be required. Upon successful diffraction of X-rays, the resulting data would allow for the calculation of the electron density map of the molecule, revealing the exact position of each atom.

For this compound, XRD would definitively establish the conformation of the cyclohexanone ring. Saturated six-membered rings like cyclohexanone typically adopt a stable chair conformation to minimize steric and torsional strain. The analysis would confirm this and determine the precise orientation of the bulky benzoyl substituent at the C3 position—whether it occupies an axial or, more likely for steric reasons, an equatorial position. The dihedral angles and the relative orientation of the phenyl ring with respect to the cyclohexanone ring would also be precisely determined.

Table 6.4.1: Anticipated Crystallographic Data Parameters for this compound No experimental crystallographic data for this compound has been found in the public domain. This table represents the type of data an XRD experiment would yield.

| Parameter | Anticipated Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating crystal lattice unit |

| Z (Molecules per unit cell) | Number of molecules in one unit cell |

| Key Bond Lengths (Å) | e.g., C=O, C-C, C-H bond distances |

| Key Bond Angles (°) | e.g., C-C-C angles within the rings |

Beyond the structure of a single molecule, XRD reveals how molecules pack together in the crystal lattice. This is governed by intermolecular forces. The analysis of the crystal structure of this compound would identify any significant non-covalent interactions.

Given the structure, which contains a ketone carbonyl group (a hydrogen bond acceptor) and numerous C-H bonds (weak hydrogen bond donors), the crystal packing would likely be stabilized by a network of weak C-H···O hydrogen bonds. The analysis would provide the exact distances and angles of these interactions. Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules might also play a role in the crystal packing, and their geometry (e.g., centroid-to-centroid distance) would be elucidated. No intramolecular hydrogen bonds are expected for this molecule. This detailed understanding of intermolecular forces is crucial for comprehending the physical properties of the compound, such as its melting point and solubility.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as the foremost computational tool for investigating 2-benzoylcyclohexane-1,3-dione (B8506683), offering a balance of accuracy and computational efficiency. These calculations have been pivotal in understanding the delicate interplay of factors governing its structure and stability.

Like many β-dicarbonyl compounds, 2-benzoylcyclohexane-1,3-dione exists as an equilibrium of multiple tautomeric forms, primarily the triketo form and various enol isomers. Computational studies have performed extensive geometry optimizations to determine the most stable three-dimensional structures of these tautomers. acs.org

Initial optimizations are often carried out using methods like Hartree-Fock with a basis set such as 6-31G*, to survey all possible tautomeric structures. acs.org For the most energetically favorable forms—typically the triketone and two cis-endocyclic enol tautomers—more extensive calculations are then performed to refine their geometries. acs.org These optimizations reveal crucial details about bond lengths, bond angles, and dihedral angles, confirming that the enol forms are stabilized by strong intramolecular hydrogen bonds.

Table 1: Representative Optimized Geometrical Parameters for a Tautomer of a 2-Acylcyclohexane-1,3-dione Derivative Note: Data presented here is for a representative 2-acylcyclohexane-1,3-dione system from a DFT study, as specific values for 2-benzoylcyclohexane-1,3-dione are not publicly available. This illustrates the type of data obtained from geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | O-H | 0.998 Å |

| Bond Length | C=O | 1.255 Å |

| Bond Length | C=C (enol) | 1.380 Å |

| Bond Angle | C-O-H | 105.5° |

| Dihedral Angle | H-O-C=C | 0.0° |

To connect theoretical structures with experimental observations, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed at the DFT level to predict NMR chemical shifts. researchgate.net This approach is crucial for correctly assigning signals in experimental ¹H and ¹³C NMR spectra to specific atoms within the different tautomers, which often coexist in solution. researchgate.net

Calculations are typically performed using functionals like B3LYP with robust basis sets (e.g., 6-311++G(d,p)) to achieve good agreement with experimental data. researchgate.net The predicted chemical shifts for the enolic proton, the carbonyl carbons, and the carbons of the enol double bond are particularly diagnostic in distinguishing between the different tautomeric forms present in equilibrium. researchgate.net

Table 2: Illustrative Comparison of Experimental and GIAO-DFT Calculated ¹³C NMR Chemical Shifts (ppm) for a Related Tautomeric System Note: This table demonstrates the application of the GIAO method to a similar system to provide representative data.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C=O (keto) | 201.5 | 203.1 |

| C=O (enol) | 195.2 | 196.8 |

| C=C-O (enol) | 178.9 | 180.5 |

| C=C (enol) | 110.4 | 111.2 |

A primary goal of computational studies on this system is to determine the relative stabilities of the different tautomers and the energy barriers for their interconversion. DFT calculations have shown that for 2-acylcyclohexane-1,3-diones, the enol forms are generally more stable than the triketo form, a common feature for β-dicarbonyl compounds due to the formation of a resonance-assisted intramolecular hydrogen bond.

Calculations of the transition states connecting the tautomers allow for the determination of the activation energies for the proton transfer reactions. These energy barriers provide insight into the kinetics of the tautomeric equilibrium. Studies on analogous systems show these barriers are typically modest, indicating a dynamic equilibrium at room temperature.

Table 3: Sample Calculated Relative Gibbs Free Energies (ΔG) and Activation Energies (Ea) for Tautomerism in a 2-Acylcyclohexane-1,3-dione System (kcal/mol) Note: This data is representative of findings for similar β-dicarbonyl systems to illustrate the typical energy scales involved.

| Tautomer/Process | Relative Energy (ΔG) | Activation Energy (Ea) |

|---|---|---|

| Triketo Form | 4.5 | - |

| Endocyclic Enol 1 | 0.0 (Reference) | - |

| Endocyclic Enol 2 | 1.2 | - |

| Triketo → Enol 1 | - | 10.8 |

The tautomeric equilibrium of β-dicarbonyl compounds is known to be highly sensitive to the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the influence of different solvents on the relative stabilities of the tautomers. acs.org These calculations generally show that polar solvents can influence the equilibrium by differentially stabilizing the more polar tautomer. For 2-benzoylcyclohexane-1,3-dione, theoretical calculations that incorporate solvent effects are crucial for accurately reproducing experimental findings, as the solvent can alter the tautomeric equilibrium constants. acs.org

Quantum Chemical Methods (e.g., HF, MP2)

While DFT is the most common method, other quantum chemical approaches like Hartree-Fock (HF) theory and Møller-Plesset perturbation theory (MP2) are also used, often for comparative purposes or to assess the role of electron correlation more explicitly.

The choice of basis set is a critical parameter in any quantum chemical calculation, affecting both the accuracy and the computational cost. Studies on 2-benzoylcyclohexane-1,3-dione and related molecules have investigated the effect of the basis set size and type on the predicted geometries and relative energies. acs.org

Initial geometry optimizations may be performed with smaller basis sets like HF/6-31G. acs.org However, for more accurate energy calculations, it is necessary to use larger basis sets that include polarization functions (e.g., 6-311+G(d,p)) and sometimes diffuse functions, especially for describing the hydrogen bonding in the enol tautomers. Comparing the results obtained with different basis sets (e.g., from Pople-style sets like 6-31G to Dunning's correlation-consistent sets like cc-pVTZ) helps to ensure that the theoretical predictions are converged and reliable. The general trend observed is that larger, more flexible basis sets provide more accurate energetic and structural predictions, albeit at a higher computational expense.

Molecular Orbital Analysis

A complete molecular orbital analysis, including the calculation of frontier molecular orbitals, is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as they indicate the molecule's ability to donate and accept electrons, respectively.

HOMO and LUMO Energy Level Calculations

There is no specific published data containing the calculated HOMO and LUMO energy levels for 3-Benzoylcyclohexanone. Such calculations would typically be performed using DFT methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*) to determine the energy gap, which is a critical indicator of molecular stability and reactivity.

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with other reagents. For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms. However, specific MEP maps and their corresponding potential values for this compound have not been reported in the scientific literature.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for mapping out reaction pathways, identifying transition states and intermediates, and corroborating experimental findings. This provides a deeper understanding of how chemical transformations occur at a molecular level.

Characterization of Transition States and Intermediates

The study of reaction mechanisms involving this compound, such as enolization, aldol (B89426) condensation, or nucleophilic addition, would require the computational characterization of all relevant transition states and intermediates. This involves locating saddle points on the potential energy surface and calculating their energies to determine activation barriers. Currently, there are no published computational studies that characterize these species for reactions involving this compound.

Support for Experimental Findings on Reaction Pathways

While experimental syntheses and reactions of substituted cyclohexanones exist, there is a lack of computational studies that specifically model the reaction pathways of this compound to support and explain these experimental observations. Such studies would provide a theoretical foundation for understanding reaction outcomes, regioselectivity, and stereoselectivity.

Conclusion and Future Research Directions

Summary of Current Understanding of 3-Benzoylcyclohexanone Chemistry

The current body of scientific literature on this compound is notably limited, with a significant scarcity of studies focused directly on its synthesis, reactivity, and molecular interactions. Much of the understanding of this compound is therefore extrapolated from the well-established chemistry of related β-dicarbonyl compounds, substituted cyclohexanones, and other benzoylated ketones. The presence of the benzoyl group at the 3-position of the cyclohexanone (B45756) ring introduces a unique combination of steric and electronic effects that are predicted to govern its chemical behavior.

The molecule likely exists as a mixture of tautomers, the keto and enol forms, with the equilibrium position influenced by the solvent and other conditions. The presence of two carbonyl groups increases the acidity of the α-protons, facilitating enolate formation, which is central to its reactivity. However, the precise regioselectivity of enolization and subsequent reactions remains an area that requires empirical investigation. While general principles of ketone and dicarbonyl chemistry provide a foundational framework, the specific nuances imparted by the 3-benzoyl substitution pattern are not well-documented. The table below summarizes the key structural features and inferred chemical properties of this compound.

| Feature | Description | Implication for Reactivity |

| Functional Groups | Ketone, Benzoyl | Multiple sites for nucleophilic attack and enolization. |

| α-Hydrogens | Present at C2, C4, and C6 | Acidic protons that can be abstracted to form enolates. |

| Stereocenter | C3 is a potential stereocenter | The synthesis could lead to racemic or enantiomerically enriched products. |

| Tautomerism | Keto-enol tautomerism | The enol form can act as a nucleophile in various reactions. |

Emerging Research Avenues in Synthetic Organic Chemistry

The limited information available for this compound highlights several promising avenues for future research in synthetic organic chemistry. A primary focus would be the development of efficient and stereoselective synthetic routes to this compound. While classical methods like the Michael addition of a benzoyl equivalent to cyclohexenone or the acylation of a pre-formed cyclohexanone enolate are plausible, their efficacy and regioselectivity for the 3-position are yet to be systematically explored.

Future synthetic studies could explore:

Asymmetric Synthesis: The development of catalytic asymmetric methods to access enantiomerically pure this compound would be of significant interest, given the presence of a stereocenter. This could involve chiral catalysts in Michael additions or enantioselective acylations.

Novel Acylation Methods: Investigation into modern acylation techniques, such as transition-metal-catalyzed cross-coupling reactions, could provide more direct and efficient pathways to the target molecule.

Green Chemistry Approaches: The design of environmentally benign syntheses, for example, using solvent-free conditions or recyclable catalysts, would be a valuable contribution.

The reactivity of this compound as a building block in organic synthesis also presents a rich area for exploration. Its bifunctional nature makes it a potentially versatile precursor for the synthesis of more complex molecules, such as heterocyclic compounds or natural product analogues. The table below outlines potential synthetic reactions involving this compound that warrant investigation.

| Reaction Type | Potential Reagents and Conditions | Expected Outcome | Research Goal |

| Alkylation | Alkyl halides with a base (e.g., LDA, NaH) | Introduction of an alkyl group at an α-position. | Investigate regioselectivity (C2 vs. C4/C6). |

| Michael Addition | α,β-Unsaturated carbonyls/nitriles | Formation of a new carbon-carbon bond via conjugate addition. | Explore the utility of this compound as a Michael donor. |

| Robinson Annulation | Methyl vinyl ketone | Construction of a new six-membered ring. | Synthesis of fused bicyclic systems. |

| Heterocycle Synthesis | Hydrazine, hydroxylamine, etc. | Formation of pyrazoles, isoxazoles, and other heterocycles. | Access to novel heterocyclic scaffolds. |

Potential for Further Exploration of Molecular Interactions and Reactivity

The molecular structure of this compound suggests a rich landscape for the study of its molecular interactions and a more detailed understanding of its reactivity profile. The interplay between the two carbonyl groups, the conformation of the cyclohexanone ring, and the orientation of the benzoyl substituent are all factors that would influence its chemical and physical properties.

Future research in this area could focus on:

Conformational Analysis: Detailed computational and experimental (e.g., NMR spectroscopy) studies to determine the preferred conformation of the cyclohexanone ring and the rotational barrier of the benzoyl group. This would provide insights into the steric accessibility of different reactive sites.

Tautomeric Equilibrium: A quantitative study of the keto-enol tautomerism under various conditions (e.g., different solvents, temperatures, pH) would be fundamental to understanding its reactivity. Spectroscopic techniques like UV-Vis and NMR would be invaluable for this purpose.

Supramolecular Chemistry: The potential for this compound to participate in hydrogen bonding or other non-covalent interactions could be explored. This could have implications for its crystal packing and its behavior in different solvent environments.

Mechanistic Studies: Detailed mechanistic investigations of its reactions (e.g., alkylation, condensation) would provide a deeper understanding of the factors controlling regioselectivity and stereoselectivity. This could involve kinetic studies, isotopic labeling experiments, and computational modeling.

Q & A

Q. How can researchers address irreproducible kinetic data in this compound reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1: The keto-enol tautomeric equilibrium for this compound.

Figure 1: The keto-enol tautomeric equilibrium for this compound.